Azido-PEG4-hidrazida

Descripción general

Descripción

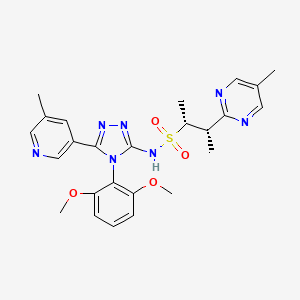

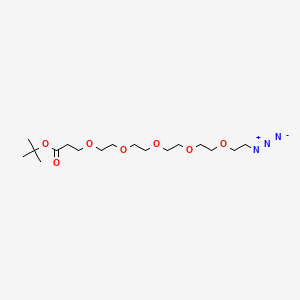

Azido-PEG4-hydrazide HCl Salt is a PEG linker containing an azide group and a hydrazide group . The hydrophilic PEG spacer increases the solubility of a compound in aqueous media .

Synthesis Analysis

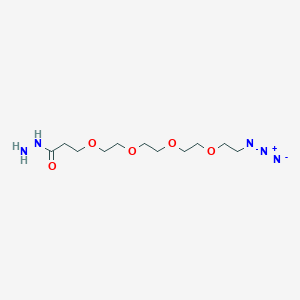

Azido-PEG4-hydrazide HCl Salt is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular formula of Azido-PEG4-hydrazide HCl Salt is C11H23N5O5 . It has a molecular weight of 305.3 g/mol .Chemical Reactions Analysis

The azide group in Azido-PEG4-hydrazide HCl Salt can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrazide group can react with an aldehyde to form a semi-permanent hydrozone bond .Physical And Chemical Properties Analysis

Azido-PEG4-hydrazide HCl Salt has a molecular weight of 305.3 g/mol . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación

Química Click para Bioconjugación

Azido-PEG4-hidrazida: es ampliamente utilizado en química click, un método para unir una sonda o sustrato a una biomolécula específica en una muestra biológica {svg_1}. El grupo azida de this compound reacciona con un alquino, BCN o DBCO para formar un enlace triazol estable {svg_2}. Esta técnica de bioconjugación es fundamental para crear ensamblajes biomoleculares complejos para fines diagnósticos o terapéuticos.

Sistemas de Liberación de Fármacos

La capacidad del compuesto para formar un enlace estable lo hace ideal para el desarrollo de sistemas de liberación de fármacos. Por ejemplo, this compound se ha utilizado para crear nanopartículas ultrapequeñas para la liberación de doxorubicina, mejorando el índice terapéutico para el glioma de alto grado {svg_3}. Esta aplicación demuestra el potencial de this compound para mejorar la eficacia y seguridad de los agentes quimioterapéuticos.

Investigación en Glicobiología

En glicobiología, this compound facilita la obtención de imágenes no invasivas de glicanos en sistemas vivos e ingeniería metabólica selectiva {svg_4}. Proporciona un mango químico para estudios de glicomica, ayudando a comprender las funciones de los glicanos en procesos fisiológicos y patológicos.

Etiquetado de Proteínas

El grupo hidrazida de this compound reacciona con aldehídos para formar enlaces de hidrazona semipermanentes, lo que lo hace adecuado para el etiquetado de proteínas {svg_5}. Esta aplicación es particularmente útil en el estudio de la función y la interacción de las proteínas, así como en el desarrollo de diagnósticos basados en proteínas.

Formación de Hidrogel

This compound se puede utilizar para crear hidrogeless entrecruzados in situ a través de reacciones de clic sin cobre {svg_6}. Estos hidrogeles tienen aplicaciones clínicas potenciales, como en la regeneración del cartílago, donde pueden proporcionar un andamio biocompatible para la ingeniería de tejidos.

Modificación de la Superficie de Virus para Descubrimiento de Fármacos

Las propiedades bioortogonales del compuesto permiten la modificación de la superficie de los virus {svg_7}. Esta técnica se puede emplear para alterar las proteínas de la superficie viral, facilitando el descubrimiento de nuevos fármacos antivirales o mejorando la eficacia de los existentes.

Mecanismo De Acción

Target of Action

Azido-PEG4-hydrazide is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, the primary targets of Azido-PEG4-hydrazide are the proteins that it is designed to degrade.

Mode of Action

Azido-PEG4-hydrazide contains an Azide group . This Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow Azido-PEG4-hydrazide to bind to its target proteins.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Azido-PEG4-hydrazide plays a crucial role in biochemical reactions, primarily as a linker in the synthesis of PROTAC molecules. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . Azido-PEG4-hydrazide interacts with various biomolecules, including proteins containing alkyne groups, through CuAAC reactions, and with molecules containing DBCO or BCN groups through SPAAC reactions . These interactions facilitate the formation of stable triazole linkages, which are essential for the stability and function of PROTACs.

Cellular Effects

Azido-PEG4-hydrazide influences cellular processes by facilitating the targeted degradation of specific proteins. This targeted degradation can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, by degrading oncogenic proteins, Azido-PEG4-hydrazide-based PROTACs can inhibit cancer cell proliferation and induce apoptosis. The compound’s ability to selectively degrade proteins makes it a powerful tool for studying protein function and cellular pathways.

Molecular Mechanism

The molecular mechanism of Azido-PEG4-hydrazide involves its role as a linker in PROTACs. The azide group of Azido-PEG4-hydrazide undergoes CuAAC or SPAAC reactions to form stable triazole linkages with target proteins . This linkage allows the PROTAC to bring the target protein in close proximity to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism enables the selective and efficient degradation of specific proteins, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azido-PEG4-hydrazide can change over time due to its stability and degradation properties. The compound is stable at -20°C when protected from light, and in solvent, it remains stable at -80°C for six months and at -20°C for one month . Over time, the degradation of Azido-PEG4-hydrazide can affect its efficacy in biochemical reactions and its ability to degrade target proteins. Long-term studies have shown that the compound maintains its activity in in vitro and in vivo settings, although its stability must be carefully managed to ensure consistent results .

Dosage Effects in Animal Models

The effects of Azido-PEG4-hydrazide vary with different dosages in animal models. At lower dosages, the compound effectively degrades target proteins without causing significant toxicity . At higher dosages, Azido-PEG4-hydrazide can exhibit toxic effects, including off-target protein degradation and adverse cellular responses . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

Azido-PEG4-hydrazide is involved in metabolic pathways that include its interactions with enzymes and cofactors. The compound’s azide group participates in CuAAC and SPAAC reactions, which are catalyzed by copper ions or strain-promoted conditions . These reactions facilitate the formation of stable triazole linkages, which are crucial for the compound’s role in PROTAC synthesis and protein degradation. The metabolic flux and metabolite levels can be influenced by the presence of Azido-PEG4-hydrazide, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Azido-PEG4-hydrazide is transported and distributed through interactions with transporters and binding proteins . The hydrophilic polyethylene glycol spacer in the compound enhances its solubility in aqueous media, facilitating its distribution in biological systems . The compound’s localization and accumulation are influenced by its interactions with specific cellular components, ensuring its effective delivery to target sites.

Subcellular Localization

Azido-PEG4-hydrazide’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . The formation of stable triazole linkages through CuAAC or SPAAC reactions ensures that Azido-PEG4-hydrazide remains localized to its target sites, enhancing its efficacy in protein degradation and cellular modulation .

Propiedades

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h1-10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAWGAVOHIVJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)

![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)

![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)

![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)

![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)